
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H15BrN2 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 7-Bromo-1,2,2-trimethyl-1,2,3,4-tetrahydroquinoxaline contains a total of 30 bonds; 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aromatic), and 1 tertiary amine .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Efficient Synthesis of Quinoline Derivatives : This compound is involved in the synthesis of various quinoline derivatives. The bromination reaction of 1,2,3,4-tetrahydroquinoline leads to efficient yields of tribromoquinoline and dibromo-tetrahydroquinoline. These compounds are valuable in synthetic chemistry for producing novel trisubstituted quinoline derivatives (Şahin et al., 2008).
Cyclization and Behavior in Acidic Media : The compound shows unique behavior in acidic media. It undergoes intramolecular cyclization and forms various complex structures, demonstrating its potential in organic synthesis and medicinal chemistry applications (Gall' & Shishkin, 1983).
Applications in Organic Synthesis
Generation of Unsymmetrical Isodihydropyridine : This compound plays a role in the preparation of unsymmetrical isodihydropyridines, which are useful intermediates in the synthesis of various organic compounds (Drinkuth et al., 2001).
Functional Tetrahydroquinoxalines from Perfluoroaromatic Precursors : It is used in the synthesis of functional tetrahydroquinoxalines, which are interesting scaffolds in drug discovery. The reaction with N,N′-dimethylethylene diamine results in functionalised tetrahydroquinoxaline systems (Sandford et al., 2007).
Potential in Drug Discovery and Pharmacology
Synthesis of N,N'-Alkylated Tetrahydroquinoxalines : This compound is involved in the synthesis of dicyano tetrahydroquinoxalines alkylated on nitrogen atoms, which can be used to prepare various compounds containing isoindoline fragments, highlighting its relevance in pharmacological research (Abramov et al., 2002).
Antioxidant Activity of Fused Heterocyclic Compounds : The compound's derivatives demonstrate significant antioxidant activities, making them of interest in the study of compounds for oxidative stress-related disorders (Nishiyama et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-3,3,4-trimethyl-1,2-dihydroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-11(2)7-13-9-5-4-8(12)6-10(9)14(11)3/h4-6,13H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYGGUOGVVTLFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(N1C)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



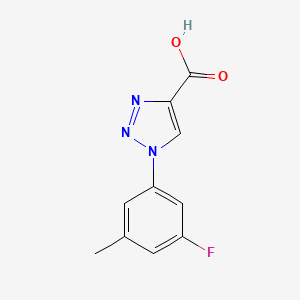
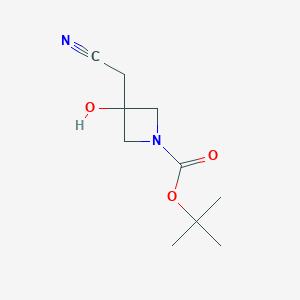
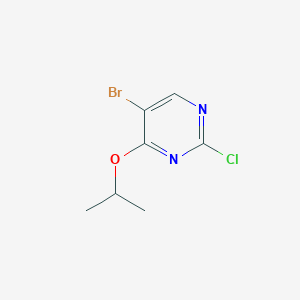
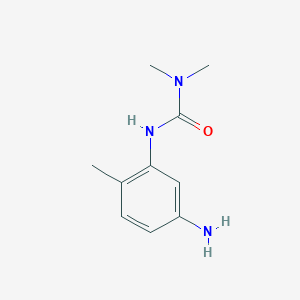

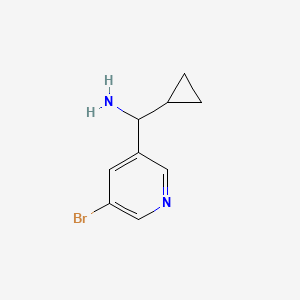
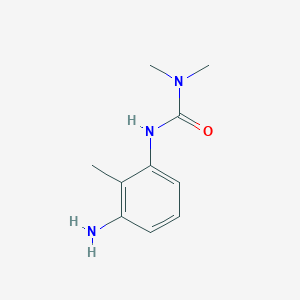
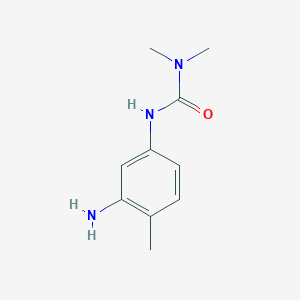
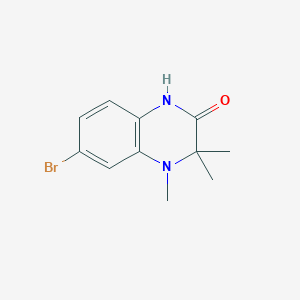


![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)